6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid
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Overview
Description
6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its ethoxy group at the 6th position, a ketone group at the 2nd position, and a carboxylic acid group at the 4th position on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid typically involves the reaction of 6-ethoxy-2H-chromen-2-one with a suitable carboxylating agent. One common method is the use of carbon dioxide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are involved in DNA replication, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-oxo-2H-chromene-4-carboxylic acid
- 2-Oxo-2H-chromene-6-carboxylic acid
- Methyl 6-fluorochromone-2-carboxylate
Uniqueness
6-Ethoxy-2-oxo-2H-chromene-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for specific research and industrial applications.
Properties
Molecular Formula |
C12H10O5 |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
6-ethoxy-2-oxochromene-4-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-2-16-7-3-4-10-8(5-7)9(12(14)15)6-11(13)17-10/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
RIZZENVOOYCAGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2C(=O)O |
Origin of Product |
United States |
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